Structural Determinants of Enzyme Specificity: Terminal Ketone at C10 vs. Terminal Hydroxyl at C10
The terminal ketone moiety at C10 in 10-oxo-4-decenoic acid represents a higher oxidation state (+2) relative to the terminal hydroxyl group in 10-hydroxy-2-decenoic acid (10-HDA). This electronic and steric distinction alters hydrogen bonding capacity and electrophilic character at the molecule terminus, which dictates differential recognition by fatty acid-metabolizing enzymes. While 10-HDA can undergo reversible alcohol dehydrogenase (ADH)-mediated oxidation to its corresponding aldehyde intermediate [1], 10-oxo-4-decenoic acid exists natively as the oxidized ketone form and cannot be further oxidized at the terminal position without chain cleavage. This structural feature makes 10-oxo-4-decenoic acid uniquely suited as a substrate or inhibitor for enzymes that specifically recognize terminal carbonyl moieties, including members of the aldo-keto reductase and cytochrome P450 families .
| Evidence Dimension | Terminal functional group and oxidation state |
|---|---|
| Target Compound Data | Terminal ketone (C=O) at C10; oxidation state +2 relative to alcohol |
| Comparator Or Baseline | 10-HDA: terminal hydroxyl (C-OH) at C10; oxidation state 0 |
| Quantified Difference | Oxidation state difference: Δ+2; distinct enzyme recognition profiles based on carbonyl vs. hydroxyl hydrogen bonding geometry |
| Conditions | Structural comparison based on established organic chemistry principles and enzyme-substrate recognition paradigms |
Why This Matters
This oxidation state distinction determines which enzymes will accept the compound as substrate, directly impacting its utility in specific biochemical assays where terminal ketone functionality is required.
- [1] Sato A, Fukase T, Ebina K. 10-Hydroxy-2-decenoic acid-derived aldehydes attenuate anaphylactic hypothermia in vivo. PharmaNutrition. 2022;21:100301. View Source
